molecular formula C13H18ClNO B2593367 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 2197062-08-9

7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride

Cat. No.: B2593367
CAS No.: 2197062-08-9
M. Wt: 239.74
InChI Key: VRBURXKFOLXUJL-UHFFFAOYSA-N
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Description

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74112 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both benzofuran and piperidine moieties in its structure makes it an interesting subject for various scientific studies.

Scientific Research Applications

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of 7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases.

Mode of Action

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride: acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially reduce the release of inflammatory mediators from mast cells, thereby alleviating symptoms associated with diseases where mast cell activation plays a key role.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzofuran derivative and a piperidine derivative, which are then subjected to cyclization reactions using catalysts and specific reaction conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBURXKFOLXUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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